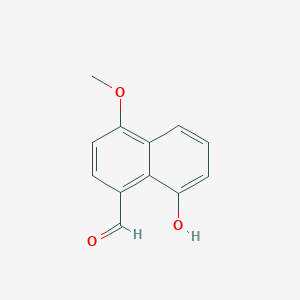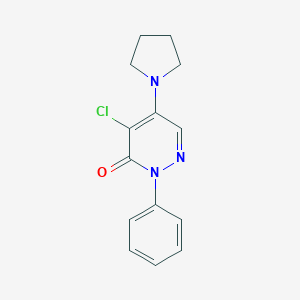
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (HMC) is an organic compound that has been widely used in scientific research due to its unique properties. HMC is a fluorescent compound that can be synthesized through several methods. The compound has been extensively studied for its potential applications in biochemical and physiological research.
作用機序
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is a fluorescent compound that exhibits a strong emission in the blue-green region of the spectrum. The mechanism of fluorescence of this compound involves the transfer of an electron from the aldehyde group to the naphthalene ring, which results in the formation of a highly fluorescent species. The fluorescence of this compound is highly sensitive to changes in the local environment, such as pH and polarity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
実験室実験の利点と制限
One advantage of using 8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde in lab experiments is its high sensitivity and selectivity for metal ions and other biomolecules. This compound also exhibits a high quantum yield, which makes it an ideal fluorescent probe for imaging studies. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of ROS in living cells. Another potential application is in the study of protein-protein interactions, where this compound could be used as a sensitive and selective probe. Additionally, this compound could be used in the development of new cancer therapies, where its ability to induce apoptosis in cancer cells could be exploited.
合成法
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde can be synthesized through several methods, including the Pfitzinger reaction and the Skraup reaction. The Pfitzinger reaction involves the condensation of 2-naphthol with an aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of 2-naphthol with an aldehyde in the presence of a strong acid catalyst, such as sulfuric acid.
科学的研究の応用
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has been used in various scientific research applications, including the detection of metal ions, the study of enzyme kinetics, and the investigation of protein-protein interactions. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
特性
IUPAC Name |
8-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-6-5-8(7-13)12-9(11)3-2-4-10(12)14/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMYIOMZCUJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)